![molecular formula C9H19NOS B8266955 [N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide CAS No. 948843-33-2](/img/structure/B8266955.png)
[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide is a useful research compound. Its molecular formula is C9H19NOS and its molecular weight is 189.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Diversity
- Researchers Ugale and Gholap (2017) reported a convenient synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives, emphasizing their potential as building blocks in future drug discovery, highlighting bioisosteric properties to isopropylidenediamines and urea derivatives (Ugale & Gholap, 2017).
Asymmetric Syntheses and Catalysis
- The work by Truong, Ménard, and Dion (2007) demonstrated asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective addition to similar sulfinamide compounds, showing the potential of these compounds in stereoselective chemical reactions (Truong, Ménard, & Dion, 2007).
- Fernández, Valdivia, and Khiar (2008) highlighted the use of N-isopropylsulfinylimines, closely related to the compound , as intermediates in the synthesis of chiral amines, further illustrating the relevance of such compounds in asymmetric synthesis (Fernández, Valdivia, & Khiar, 2008).
Mechanistic Insights and Catalytic Roles
- A study by Ye et al. (2014) explored a [3+2] cycloaddition reaction involving N-tert-butanesulfinyl imines, demonstrating the significant role of sulfinamide compounds in facilitating stereoselective synthetic methods (Ye, Zhang, Ni, Rong, & Hu, 2014).
- Hennum et al. (2014) provided mechanistic insights into the stereoselective nucleophilic 1,2-addition to sulfinyl imines, a reaction type relevant to [N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide, indicating the importance of understanding these mechanisms for advanced chemical synthesis (Hennum, Fliegl, Gundersen, & Eisenstein, 2014).
Chiral Auxiliary and Enantioselective Synthesis
- The utilization of chiral sulfinamides as organocatalysts in enantioselective synthesis, as described by Dinér, Sadhukhan, and Blomkvist (2014), shows the broader applications of sulfinamides in asymmetric synthesis (Dinér, Sadhukhan, & Blomkvist, 2014).
- Ellman, Owens, and Tang (2002) highlighted the versatility of N-tert-butanesulfinyl imines, similar in structure to this compound, in the asymmetric synthesis of amines, emphasizing the chiral directing role of the sulfinamide group (Ellman, Owens, & Tang, 2002).
Antifeedant Activity and Agricultural Applications
- Yang et al. (2015) studied sulfur-containing amides, closely related to sulfinamides, and their antifeedant activity against insects, pointing to potential agricultural applications of these compounds (Yang, Guo, Geng, You, Zhang, Li, Wang, Du, & Deng, 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide' involves the reaction of 2-methylpropane-2-sulfinic acid with 3-methylbutanal in the presence of a reducing agent to form the corresponding sulfinamide.", "Starting Materials": [ "2-methylpropane-2-sulfinic acid", "3-methylbutanal", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-methylpropane-2-sulfinic acid in a suitable solvent.", "Step 2: Add 3-methylbutanal to the reaction mixture and stir.", "Step 3: Add a reducing agent to the reaction mixture and stir.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
CAS-Nummer |
948843-33-2 |
Molekularformel |
C9H19NOS |
Molekulargewicht |
189.32 g/mol |
IUPAC-Name |
(S)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H19NOS/c1-8(2)6-7-10-12(11)9(3,4)5/h7-8H,6H2,1-5H3/t12-/m0/s1 |
InChI-Schlüssel |
SURNLDMUXHLWDG-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)CC=N[S@@](=O)C(C)(C)C |
SMILES |
CC(C)CC=NS(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)CC=NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


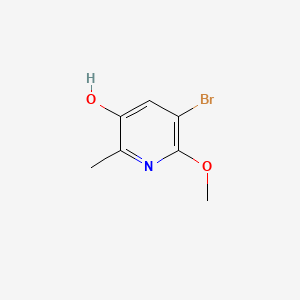
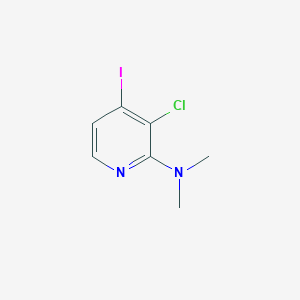
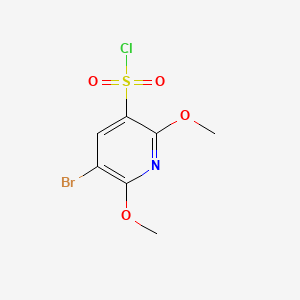
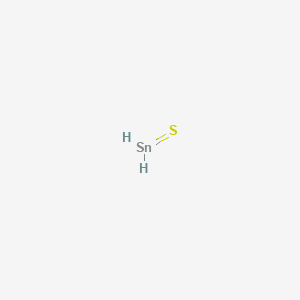

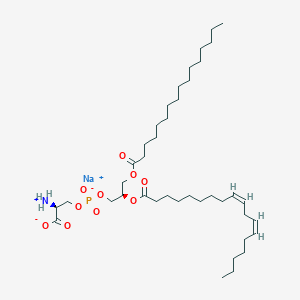
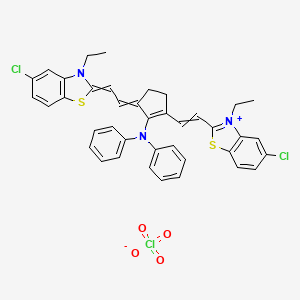
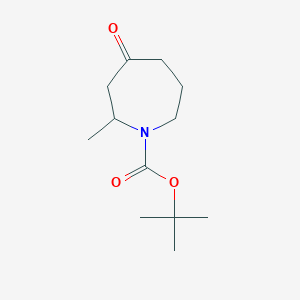

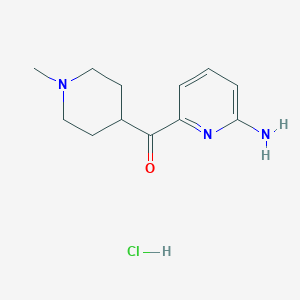

![(NE,R)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266963.png)
![(NE,S)-2-methyl-N-[[3-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B8266964.png)
![(NE,R)-2-methyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B8266965.png)
